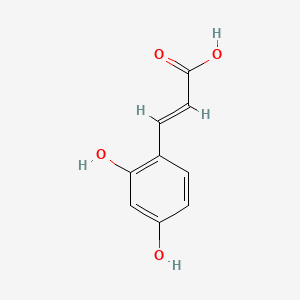

2,4-Dihydroxycinnamic acid

説明

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEFWFBFQKWVMY-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99699-42-0, 614-86-8 | |

| Record name | 2,4-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099699420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-Trans Cinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8G3LS2JEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,4-Dihydroxycinnamic Acid from Resorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2,4-dihydroxycinnamic acid, also known as umbellic acid, commencing from the starting material resorcinol (B1680541). The synthesis is primarily achieved through a two-step process: the formylation of resorcinol to yield 2,4-dihydroxybenzaldehyde (B120756), followed by a condensation reaction to introduce the acrylic acid moiety. This document details various established methodologies for each step, presenting quantitative data, comprehensive experimental protocols, and visual diagrams of the reaction pathways and workflows.

Synthetic Strategy Overview

The conversion of resorcinol to 2,4-dihydroxycinnamic acid is not typically accomplished in a single step. The most prevalent and well-documented approach involves the initial introduction of a formyl group onto the resorcinol ring to produce the key intermediate, 2,4-dihydroxybenzaldehyde. This intermediate is then subjected to a condensation reaction, such as the Knoevenagel or Perkin reaction, to construct the α,β-unsaturated carboxylic acid side chain.

Caption: Overall two-step synthetic workflow.

Step 1: Formylation of Resorcinol to 2,4-Dihydroxybenzaldehyde

Several classic organic reactions can be employed for the formylation of the electron-rich resorcinol ring. The choice of method often depends on factors such as yield, scalability, and the availability of reagents. The Vilsmeier-Haack reaction is a frequently cited method offering good yields.[1][2] Other notable methods include the Gattermann, Duff, and Reimer-Tiemann reactions.[3]

Data Presentation: Comparison of Formylation Methods

| Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Vilsmeier-Haack | POCl₃/DMF or (COCl)₂/DMF | Acetonitrile (B52724) | -15 to 32 | 3 | 65-75 | [1][2][3] |

| Gattermann | HCN, HCl, Lewis Acid | Ether | Not Specified | Not Specified | up to 95* | [3] |

| Duff | Hexamethylenetetramine, Glyceroboric acid | Glycerol | 150-160 | 2-3 | ~18 (general) | [3] |

| Reimer-Tiemann | Chloroform, NaOH, β-cyclodextrin | Water | 60-80 | 4 | 70-~100 | [3] |

| Note: The Gattermann reaction can produce high yields of the isomeric β-resorcylaldehyde. Specific yields for 2,4-dihydroxybenzaldehyde need to be optimized. |

Experimental Protocol: Vilsmeier-Haack Reaction[4][5][6]

This protocol describes the synthesis of 2,4-dihydroxybenzaldehyde from resorcinol using phosphorus oxychloride and N,N-dimethylformamide (DMF).

Materials:

-

Resorcinol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Crushed ice

-

Water

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Nitrogen inlet

-

Dry ice-acetone bath

-

Büchner funnel and filter flask

Procedure:

-

Preparation of the Vilsmeier Reagent:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (1.35 mol) and acetonitrile.

-

Cool the flask in an ice-water bath.

-

Slowly add phosphorus oxychloride (1.15 mol) dropwise to the DMF solution, maintaining the temperature below 10°C.

-

Stir the mixture for 1 hour at room temperature to ensure the complete formation of the Vilsmeier reagent.

-

-

Formylation of Resorcinol:

-

Cool the Vilsmeier reagent suspension to -15°C using a dry ice-acetone bath.

-

Separately, dissolve resorcinol (1 mol) in anhydrous acetonitrile.

-

Add the resorcinol solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours, ensuring the internal temperature does not rise above -10°C. A precipitate of the formamidinium salt will form.

-

-

Reaction Completion and Intermediate Isolation:

-

After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours.

-

Allow the mixture to warm to room temperature and stir for another hour.

-

Cool the mixture to 5°C and collect the precipitated formamidinium salt by filtration.

-

Wash the solid with cold, dry acetonitrile and then with hexane.

-

-

Hydrolysis and Product Isolation:

-

Carefully add the dried intermediate salt to a beaker containing crushed ice and water to hydrolyze the intermediate.

-

The crude 2,4-dihydroxybenzaldehyde will precipitate.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from hot water.

-

Caption: Vilsmeier-Haack reaction pathway.

Step 2: Condensation of 2,4-Dihydroxybenzaldehyde

The second step involves a condensation reaction to form the carbon-carbon double bond and the carboxylic acid group. The Knoevenagel condensation is a highly effective method for this transformation.

Data Presentation: Knoevenagel Condensation

| Reactant with 2,4-Dihydroxybenzaldehyde | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Malononitrile | NaHCO₃ | Water | Room Temp to 90 | 2.5 | Not specified for final acid | [4] |

| Malonic Acid | Proline | Ethanol (B145695) | 60 | 4 | 60-80 (general) | [5] |

| Malonic Acid | Piperidine/Pyridine | Pyridine | Reflux | Not Specified | 44 (for similar dihydroxybenzaldehyde) | [6] |

Experimental Protocol: Knoevenagel Condensation with Malonic Acid[8][10]

This protocol provides a general procedure for the Knoevenagel condensation of a hydroxybenzaldehyde with malonic acid, which can be adapted for 2,4-dihydroxybenzaldehyde.

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Malonic acid

-

Proline (catalyst)

-

Ethanol

-

Hydrochloric acid (for workup)

-

Ethyl acetate (B1210297) (for extraction)

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1 eq) and malonic acid (1-1.5 eq) in ethanol.

-

Add a catalytic amount of proline (e.g., 0.1 eq).

-

-

Condensation Reaction:

-

Heat the reaction mixture to reflux (around 60-80°C) and stir for several hours (e.g., 4 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.

-

The product can be collected by filtration or extracted with a suitable organic solvent like ethyl acetate.

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2,4-dihydroxycinnamic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

-

Caption: Knoevenagel condensation pathway.

Alternative Condensation Method: Perkin Reaction

The Perkin reaction offers an alternative route for the synthesis of cinnamic acids.[7][8] It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid.[7]

Reaction Principle

In the context of this synthesis, 2,4-dihydroxybenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate. The reaction typically requires heating to high temperatures (e.g., 180°C).[8] The initial product is a mixed anhydride which upon hydrolysis yields the final α,β-unsaturated carboxylic acid.

Caption: Perkin reaction pathway.

Conclusion

The synthesis of 2,4-dihydroxycinnamic acid from resorcinol is most effectively achieved through a two-step synthetic sequence. The formylation of resorcinol, particularly via the Vilsmeier-Haack reaction, provides a reliable route to the key intermediate, 2,4-dihydroxybenzaldehyde. Subsequent Knoevenagel condensation of this aldehyde with malonic acid presents a versatile and efficient method to obtain the final product. The selection of specific reagents and reaction conditions for each step allows for the optimization of yield and purity, catering to the specific needs of the research or development project. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize 2,4-dihydroxycinnamic acid for further applications in drug discovery and materials science.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

From Precursor to Core Scaffold: A Technical Guide to the Biosynthesis of Umbelliferone from 2,4-Dihydroxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the final and critical stage in the biosynthesis of umbelliferone (B1683723): the conversion of 2,4-dihydroxycinnamic acid. Umbelliferone, a key member of the coumarin (B35378) family, serves as a fundamental scaffold for a vast array of natural products and synthetic derivatives with significant therapeutic potential. Understanding the nuances of its formation is paramount for metabolic engineering, synthetic biology, and the development of novel pharmaceuticals. This document details the underlying mechanisms, presents available quantitative data, outlines experimental protocols, and provides a visual representation of the biosynthetic pathway.

The Core Transformation: Isomerization and Spontaneous Cyclization

The biosynthesis of umbelliferone from 2,4-dihydroxycinnamic acid is not a single enzymatic step but rather a fascinating interplay of stereochemistry and spontaneous chemical rearrangement. The process can be dissected into two principal stages:

-

Trans-cis Isomerization: 2,4-Dihydroxycinnamic acid is naturally synthesized in the more stable trans configuration. However, for the subsequent cyclization to occur, the double bond in the acrylic acid side chain must isomerize to the cis form. This brings the C2'-hydroxyl group and the carboxylic acid group into close proximity. This isomerization is a critical prerequisite for lactonization.[1] Evidence suggests that this conversion can be facilitated by exposure to UV light or potentially catalyzed by a specific enzyme, a trans-cis 2,4-dihydroxycinnamic acid isomerase.[1]

-

Spontaneous Lactonization: Once in the cis configuration, the 2,4-dihydroxy-cis-cinnamic acid is unstable.[2] It readily undergoes an intramolecular cyclization, a process known as lactonization. The hydroxyl group at the C2' position of the phenyl ring performs a nucleophilic attack on the carboxylic acid group of the side chain, leading to the formation of a stable six-membered lactone ring and the elimination of a water molecule. This spontaneous reaction yields the final product, umbelliferone.[1]

Quantitative Data

While the spontaneous nature of the lactonization of cis-2,4-dihydroxycinnamic acid makes detailed kinetic analysis challenging, studies on related hydroxycinnamic acids provide insights into the factors influencing these reactions. The following table summarizes illustrative quantitative data. It is important to note that specific kinetic parameters for the isomerization and lactonization of 2,4-dihydroxycinnamic acid are not extensively documented and represent an area for further investigation.

| Parameter | Substrate/Condition | Value/Observation | Reference |

| Isomerization | |||

| Thermal Equilibrium | cis-Cinnamic acid (unsubstituted) | Lies at or very close to 100% trans isomer. | |

| Photoisomerization | trans-Cinnamic acid (unsubstituted) | UV irradiation leads to the formation of the cis isomer. The photostationary state depends on the wavelength. | |

| Lactonization | |||

| Reaction Rate | cis-2,4-dihydroxycinnamic acid | Described as spontaneous and rapid upon formation of the cis isomer. | [2] |

| Influencing Factors | pH, temperature, solvent polarity | These factors are known to influence the rate of lactonization in related hydroxycinnamic acids. | |

| Enzymatic Catalysis | o-Coumaric acid with Paraoxonase 1 (PON1) at pH 7.5 | Half-life for approach to equilibrium was 23 minutes (compared to 164 minutes without the enzyme). |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the conversion of 2,4-dihydroxycinnamic acid to umbelliferone.

Assay for trans-cis 2,4-Dihydroxycinnamic Acid Isomerase Activity

This protocol is adapted from studies on a putative light-stimulated isomerase.[1]

Objective: To detect and quantify the enzymatic conversion of trans-2,4-dihydroxycinnamic acid to a form that can subsequently lactonize to umbelliferone.

Materials:

-

trans-2,4-dihydroxycinnamic acid (substrate)

-

Plant protein extract (e.g., from pea seedlings)

-

Phosphate (B84403) buffer (pH 7.0)

-

Cofactors (e.g., Mn²⁺, Co²⁺, Fe²⁺, ATP)

-

Inhibitors (e.g., Cu²⁺, Ag⁺, Hg²⁺, Pb²⁺)

-

HPLC system with a UV detector

-

Umbelliferone standard

Procedure:

-

Substrate Preparation: Prepare a stock solution of trans-2,4-dihydroxycinnamic acid in a suitable solvent (e.g., ethanol) and dilute to the desired final concentration in the reaction buffer.

-

Enzyme Extraction: Homogenize plant tissue in a suitable extraction buffer and clarify the extract by centrifugation to obtain a crude enzyme solution.

-

Reaction Mixture: In a microcentrifuge tube, combine the plant protein extract, the substrate solution, and any cofactors or inhibitors to be tested. The final volume should be standardized.

-

Incubation: Incubate the reaction mixtures under controlled conditions. To investigate light stimulation, incubate parallel samples in the dark and under a specific wavelength of light.

-

Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent) that will precipitate the protein and halt enzymatic activity.

-

Product Analysis:

-

Centrifuge the terminated reaction mixtures to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC.

-

Monitor the formation of umbelliferone by detecting its characteristic absorbance, for example, at 376 nm.[1]

-

Quantify the amount of umbelliferone produced by comparing the peak area to a standard curve generated with known concentrations of an umbelliferone standard.

-

-

Controls: Run appropriate controls, including reactions without the enzyme extract (to measure non-enzymatic conversion), reactions without the substrate, and boiled enzyme controls.

In Vitro Monitoring of Spontaneous Lactonization

Objective: To observe and quantify the spontaneous conversion of cis-2,4-dihydroxycinnamic acid to umbelliferone.

Materials:

-

A source of cis-2,4-dihydroxycinnamic acid (can be generated in situ by UV irradiation of the trans isomer)

-

A suitable buffer system (e.g., phosphate buffer at various pH values)

-

UV lamp

-

HPLC system with a UV-Vis or fluorescence detector

-

Umbelliferone and trans-2,4-dihydroxycinnamic acid standards

Procedure:

-

Generation of cis-2,4-dihydroxycinnamic acid:

-

Prepare a solution of trans-2,4-dihydroxycinnamic acid in the desired buffer.

-

Irradiate the solution with a UV lamp at a wavelength known to induce trans-cis isomerization (e.g., in the UVA range). The duration of irradiation will determine the proportion of the cis isomer in the mixture.

-

-

Monitoring Lactonization:

-

Immediately after irradiation, begin monitoring the reaction mixture over time using HPLC.

-

Inject aliquots of the solution onto the HPLC column at regular intervals.

-

Monitor the decrease in the peak corresponding to cis-2,4-dihydroxycinnamic acid and the concurrent increase in the peak corresponding to umbelliferone. The two cis and trans isomers of 2,4-dihydroxycinnamic acid can be separated and quantified.

-

-

Data Analysis:

-

Plot the concentration of umbelliferone as a function of time.

-

From this data, the initial rate of lactonization can be determined. If the reaction follows first-order kinetics, the half-life of the cis-2,4-dihydroxycinnamic acid can be calculated.

-

-

Investigating Influencing Factors: Repeat the experiment under different conditions (e.g., varying pH, temperature, or solvent composition) to assess their impact on the rate of spontaneous lactonization.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key steps in the conversion of 2,4-dihydroxycinnamic acid to umbelliferone and a conceptual workflow for its experimental analysis.

Caption: The biosynthetic conversion of trans-2,4-dihydroxycinnamic acid to umbelliferone.

Caption: A conceptual workflow for the experimental analysis of umbelliferone formation.

Conclusion

The conversion of 2,4-dihydroxycinnamic acid to umbelliferone, while seemingly straightforward, involves a critical stereochemical isomerization followed by a spontaneous cyclization. This final step solidifies the core coumarin structure that is foundational to a multitude of biologically active compounds. For researchers in drug development and metabolic engineering, a thorough understanding of this pathway, including the factors that govern the rate and efficiency of both isomerization and lactonization, is essential. The protocols and data presented in this guide provide a framework for further investigation into this pivotal biosynthetic reaction, paving the way for the rational design and production of novel coumarin-based therapeutics. Further research is warranted to isolate and characterize the putative trans-cis isomerase and to precisely quantify the kinetics of this terminal biosynthetic sequence.

References

A Technical Guide to the Natural Sources and Isolation of 2,4-Dihydroxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxycinnamic acid, also known as umbellic acid, is a hydroxycinnamic acid that serves as a key intermediate in the biosynthesis of various secondary metabolites in plants, most notably umbelliferone, a precursor to many coumarins. As a phenolic compound, it possesses antioxidant properties and is of interest to researchers in pharmacognosy, phytochemistry, and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of 2,4-Dihydroxycinnamic acid, detailed methodologies for its isolation, and an examination of its role in plant biosynthetic pathways.

Natural Sources of 2,4-Dihydroxycinnamic Acid

2,4-Dihydroxycinnamic acid has been identified in a variety of plant species. The following table summarizes the documented botanical sources.

| Plant Species | Family | Common Name |

| Albizia lebbeck | Fabaceae | Lebbeck, Flea Tree |

| Coccinia grandis | Cucurbitaceae | Ivy Gourd |

| Juglans regia | Juglandaceae | Common Walnut |

| Nasturtium officinale | Brassicaceae | Watercress |

| Dipteryx odorata | Fabaceae | Tonka Bean |

Note: The concentration of 2,4-Dihydroxycinnamic acid in these plants can vary depending on factors such as the part of the plant, geographical location, and harvest time.

Biosynthesis of 2,4-Dihydroxycinnamic Acid: The Umbelliferone Pathway

2,4-Dihydroxycinnamic acid is a critical intermediate in the biosynthesis of umbelliferone, a phenylpropanoid that forms the core of many coumarin (B35378) compounds.[1] This pathway begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions.

The key steps leading to the formation of 2,4-Dihydroxycinnamic acid are:

-

Deamination of L-Phenylalanine: The pathway initiates with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

-

Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated at the 4-position by Cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.[1]

-

Ortho-hydroxylation of p-Coumaric Acid: The crucial step for the formation of 2,4-Dihydroxycinnamic acid is the hydroxylation of p-coumaric acid at the 2-position. This reaction is catalyzed by Cinnamate/coumarate 2-hydroxylase (C2H) .[1]

Following its synthesis, 2,4-Dihydroxycinnamic acid undergoes a trans-cis isomerization of the side chain, followed by a spontaneous lactonization to form umbelliferone.[1]

Isolation and Purification of 2,4-Dihydroxycinnamic Acid

Detailed protocols for the specific isolation of 2,4-Dihydroxycinnamic acid from its natural sources are not extensively documented in the literature. However, a general methodology for the extraction and purification of hydroxycinnamic acids from plant material can be adapted and optimized. The following protocol provides a general framework for researchers.

Experimental Workflow: General Isolation Procedure

Detailed Experimental Protocols

1. Extraction

-

Objective: To extract a broad range of phenolic compounds, including 2,4-Dihydroxycinnamic acid, from the plant matrix.

-

Materials:

-

Dried and finely powdered plant material (e.g., leaves, bark).

-

Methanol or Ethanol (80-95%).

-

Orbital shaker or ultrasonic bath.

-

Filtration apparatus (e.g., Buchner funnel, filter paper).

-

Rotary evaporator.

-

-

Procedure:

-

Macerate the powdered plant material with the chosen solvent (e.g., 1:10 w/v ratio) at room temperature for 24-48 hours with continuous agitation. Alternatively, perform ultrasonication for 30-60 minutes.

-

Filter the mixture to separate the plant debris from the liquid extract.

-

Repeat the extraction process on the plant residue two more times to ensure maximum recovery.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

-

2. Liquid-Liquid Partitioning

-

Objective: To enrich the crude extract with phenolic compounds by removing highly polar and non-polar impurities.

-

Materials:

-

Crude extract.

-

Distilled water.

-

Ethyl acetate (B1210297).

-

Separatory funnel.

-

-

Procedure:

-

Suspend the crude extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel and partition it successively with ethyl acetate.

-

Combine the ethyl acetate fractions, which will contain the majority of the phenolic acids.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it to dryness using a rotary evaporator.

-

3. Column Chromatography

-

Objective: To separate 2,4-Dihydroxycinnamic acid from other compounds in the enriched extract.

-

Materials:

-

Enriched ethyl acetate fraction.

-

Silica (B1680970) gel (60-120 mesh) or Sephadex LH-20 for column packing.

-

Glass column.

-

Solvent system (e.g., a gradient of hexane (B92381):ethyl acetate or chloroform (B151607):methanol).

-

Thin Layer Chromatography (TLC) plates and developing chamber.

-

UV lamp for visualization.

-

-

Procedure:

-

Prepare a slurry of the stationary phase (silica gel or Sephadex LH-20) in the initial mobile phase solvent and pack the column.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a solvent gradient of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate, followed by a gradient of chloroform and methanol.

-

Collect fractions of the eluate and monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.

-

Combine the fractions containing the compound of interest, as identified by comparison with a standard if available, or based on its characteristic UV absorbance.

-

Evaporate the solvent from the combined fractions to obtain the partially purified compound.

-

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional)

-

Objective: To achieve high purity of 2,4-Dihydroxycinnamic acid.

-

Materials:

-

Partially purified compound from column chromatography.

-

Preparative HPLC system with a suitable column (e.g., C18).

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

-

-

Procedure:

-

Dissolve the partially purified compound in the mobile phase.

-

Inject the solution into the preparative HPLC system.

-

Collect the peak corresponding to 2,4-Dihydroxycinnamic acid based on its retention time, which should be determined using an analytical standard.

-

Lyophilize or evaporate the solvent from the collected fraction to obtain the pure compound.

-

Quantitative Data

Specific quantitative data on the yield and purity of 2,4-Dihydroxycinnamic acid isolated from its natural sources is scarce in the current literature. The yield is highly dependent on the plant source, the extraction method, and the purification strategy employed. Researchers aiming to quantify this compound would need to develop and validate an analytical method, such as HPLC-UV or LC-MS, using a certified reference standard.

| Parameter | Expected Range | Notes |

| Extraction Yield (Crude) | 1 - 15% (of dry plant weight) | Highly variable depending on the plant material and solvent used. |

| Yield of Purified Compound | Data not available | Requires specific isolation and quantification studies. |

| Purity | >95% (with Prep-HPLC) | Achievable with multi-step purification. |

Conclusion

2,4-Dihydroxycinnamic acid is a naturally occurring phenolic compound with significant roles in plant biochemistry. While its presence has been confirmed in several plant species, detailed protocols for its isolation and comprehensive quantitative data are still lacking. The general methodologies for the extraction and purification of hydroxycinnamic acids provided in this guide offer a solid foundation for researchers to develop specific and optimized protocols for the isolation of this valuable compound. Further research into the quantification of 2,4-Dihydroxycinnamic acid in its natural sources and the exploration of its biological activities will be crucial for its potential applications in the pharmaceutical and nutraceutical industries.

References

Spectroscopic characterization of 2,4-Dihydroxycinnamic acid (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Dihydroxycinnamic acid, a key intermediate in various synthetic pathways and a compound of interest in pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural features. The guide also includes detailed experimental protocols for these analytical techniques.

Molecular Structure

IUPAC Name: (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid Molecular Formula: C₉H₈O₄ Molecular Weight: 180.16 g/mol CAS Number: 614-86-8

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,4-Dihydroxycinnamic acid, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2,4-Dihydroxycinnamic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in a consolidated source |

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dihydroxycinnamic acid

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a consolidated source |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 2,4-Dihydroxycinnamic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (carboxylic acid and phenols) |

| ~3030 | Medium | Aromatic C-H stretch |

| 1680-1660 | Strong | C=O stretch (conjugated carboxylic acid) |

| ~1625 | Medium | C=C stretch (alkene) |

| 1600, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250, ~1150 | Strong | C-O stretch (phenol) |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,4-Dihydroxycinnamic acid

| m/z | Relative Intensity (%) | Assignment |

| 180 | 100 | [M]⁺ (Molecular Ion) |

| 163 | [M-OH]⁺ | |

| 135 | [M-COOH]⁺ | |

| 107 | [C₇H₇O]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization). The monoisotopic mass is 180.0423 Da.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as 2,4-Dihydroxycinnamic acid. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2,4-Dihydroxycinnamic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a spectrometer, for example, at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to assign the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact. This is a common and simple method for obtaining IR spectra of solids.[1]

-

Sample Preparation (KBr Pellet): Alternatively, a few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded first and subtracted from the sample spectrum.

-

Analysis: The absorption bands are correlated with specific functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: The sample is introduced into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Ionization (EI).[2][3]

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides further structural information.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationships between different spectroscopic techniques.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: Logical relationships between spectroscopic techniques and derived structural information.

References

An In-depth Technical Guide to the Isomers of Dihydroxycinnamic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxycinnamic acids are a class of phenolic compounds characterized by a phenyl ring substituted with two hydroxyl groups and a propenoic acid side chain. These compounds and their derivatives are widely distributed in the plant kingdom and are known for their significant biological activities, which make them promising candidates for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the key isomers of dihydroxycinnamic acid, focusing on their chemical, physical, and biological properties. Detailed experimental protocols for their analysis and synthesis, along with insights into their mechanisms of action through various signaling pathways, are also presented to aid researchers in their scientific endeavors.

Isomers of Dihydroxycinnamic Acid: A Comparative Overview

The positioning of the two hydroxyl groups on the phenyl ring gives rise to several isomers, each with distinct properties and biological activities. The most well-studied isomers include:

-

Caffeic Acid (3,4-Dihydroxycinnamic Acid): The most common isomer, abundantly found in coffee, fruits, and vegetables.[1]

-

Umbellic Acid (2,4-Dihydroxycinnamic Acid): An isomer of caffeic acid and a precursor in the biosynthesis of umbelliferone.[2]

-

2,3-Dihydroxycinnamic Acid: Another isomer of caffeic acid.

-

2,5-Dihydroxycinnamic Acid: A derivative of hydroxycinnamic acid.[3]

-

3,5-Dihydroxycinnamic Acid: An isomer of caffeic acid found as a metabolite in human urine.[4]

Physicochemical Properties

The physicochemical properties of these isomers are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for designing effective delivery systems. A summary of their key quantitative properties is presented in the table below.

| Property | Caffeic Acid (3,4-DHCA) | Umbellic Acid (2,4-DHCA) | 2,3-Dihydroxycinnamic Acid | 2,5-Dihydroxycinnamic Acid | 3,5-Dihydroxycinnamic Acid |

| Molecular Formula | C₉H₈O₄ | C₉H₈O₄ | C₉H₈O₄ | C₉H₈O₄ | C₉H₈O₄ |

| Molar Mass ( g/mol ) | 180.16 | 180.159 | 180.159 | 180.159 | 180.16 |

| Melting Point (°C) | 234-237 (decomposition)[5] | Not specified | Not specified | Not specified | 245 - 246[6] |

| logP (Octanol/Water) | 1.2[7] | 1.2[7] | Not specified | 1.2[8] | 1.2[6] |

| pKa (strongest acidic) | ~4.43 | Not specified | Not specified | Not specified | 3.44[9] |

| Appearance | Yellow prisms or plates[1] | Not specified | Not specified | Not specified | Solid[6] |

Biological Activities and Signaling Pathways

The isomers of dihydroxycinnamic acid exhibit a wide range of biological activities, with antioxidant and anti-inflammatory properties being the most prominent. These effects are largely attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cellular stress responses.

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

Caffeic acid is a potent antioxidant and anti-inflammatory agent.[1] Its biological effects are mediated through the modulation of several key signaling pathways:

-

PI3K/Akt Pathway: Caffeic acid can inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells, leading to decreased cell proliferation and survival.[10]

-

MAPK Pathway: It has been shown to suppress the activation of mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK, which are involved in inflammatory responses and cell proliferation.[11]

-

NF-κB Signaling: Caffeic acid can inhibit the activation of the transcription factor NF-κB, a master regulator of inflammation, by preventing the degradation of its inhibitory subunit, IκB.[10]

3,5-Dihydroxycinnamic Acid

Derivatives of 3,5-dihydroxycinnamic acid have demonstrated significant anti-inflammatory effects.[12] Their mechanism of action involves the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, at both the mRNA and protein levels.[12]

Experimental Protocols

Synthesis of 2,5-Dihydroxycinnamic Acid via Elbs Persulfate Oxidation

This protocol describes the synthesis of 2,5-dihydroxycinnamic acid from o-coumaric acid.[3]

Materials:

-

o-Coumaric acid

-

Potassium persulfate (K₂S₂O₈)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Distilled water

Procedure:

-

Dissolve o-coumaric acid in a dilute aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add a saturated aqueous solution of potassium persulfate to the cooled solution with constant stirring.

-

Allow the reaction mixture to stand at room temperature for 12-24 hours.

-

Acidify the mixture with dilute sulfuric acid.

-

Extract the product with diethyl ether.

-

Wash the ether extract with water and dry over anhydrous sodium sulfate.

-

Evaporate the ether to obtain the crude 2,5-dihydroxycinnamic acid.

-

Recrystallize the crude product from hot water to obtain pure crystals.

References

- 1. Caffeic acid - Wikipedia [en.wikipedia.org]

- 2. Umbellic acid - Wikipedia [en.wikipedia.org]

- 3. 2,5-Dihydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 4. 3,5-Dihydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 5. 3,4-Dihydroxycinnamic acid for synthesis 331-39-5 [merckmillipore.com]

- 6. 3,5-Dihydroxycinnamic acid | C9H8O4 | CID 6443769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-Umbellic acid | C9H8O4 | CID 23633162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Dihydroxycinnamic acid | C9H8O4 | CID 6442618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. phytohub.eu [phytohub.eu]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dihydroxycinnamic Acid: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxycinnamic acid, also known as umbellic acid, is a hydroxycinnamic acid that serves as a key intermediate in the biosynthesis of various natural products, most notably the coumarin (B35378) umbelliferone. As a member of the phenolic acid family, it possesses significant antioxidant and anti-inflammatory properties, making it a molecule of interest for research in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dihydroxycinnamic acid, detailed experimental protocols for its synthesis and analysis, and a visual representation of its role in key biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,4-Dihydroxycinnamic acid is presented below. This data is crucial for its handling, characterization, and application in a laboratory setting.

Table 1: General and Chemical Properties of 2,4-Dihydroxycinnamic Acid

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid | [1][2] |

| Synonyms | Umbellic acid, (E)-2,4-Dihydroxycinnamic acid, 3-(2,4-Dihydroxyphenyl)acrylic acid | [1][2] |

| CAS Number | 614-86-8 (for the trans isomer) | [2] |

| Molecular Formula | C₉H₈O₄ | [2] |

| Molecular Weight | 180.16 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

Table 2: Physical Properties of 2,4-Dihydroxycinnamic Acid

| Property | Value | Source(s) |

| Melting Point | 202 °C (decomposes) | [3][4] |

| Boiling Point | 434.5 °C at 760 mmHg (Predicted) | |

| Solubility | Data for the closely related isomer, 3,4-Dihydroxycinnamic acid (Caffeic acid), is provided as a reference: Freely soluble in hot water and cold alcohol; sparingly soluble in cold water. Soluble in DMSO. | [5][6] |

| pKa | Data for the closely related isomer, 3,4-Dihydroxycinnamic acid (Caffeic acid), is 4.62. | [6] |

Table 3: Spectroscopic Data for 2,4-Dihydroxycinnamic Acid

| Technique | Key Data/Observations | Source(s) |

| UV-Vis Spectroscopy | For the related 2,4-dihydroxybenzoic acid, absorption maxima are observed at 208 nm, 258 nm, and 296 nm in an acidic mobile phase. Similar absorption characteristics are expected for 2,4-dihydroxycinnamic acid due to the shared chromophore. | [7] |

| ¹H NMR Spectroscopy | Characteristic signals for aromatic protons, vinyl protons of the acrylic acid side chain, and hydroxyl and carboxylic acid protons are expected. | [8] |

| ¹³C NMR Spectroscopy | Resonances corresponding to the carboxyl carbon, carbons of the double bond, and the aromatic ring carbons are anticipated. | [9] |

| FT-IR Spectroscopy | Expected characteristic peaks include a broad O-H stretch from the carboxylic acid and phenolic hydroxyl groups, a C=O stretch from the carboxylic acid, C=C stretching from the alkene and aromatic ring, and C-O stretching. For cinnamic acid, a broad O-H stretch is seen around 2500-3300 cm⁻¹, a sharp C=O stretch at ~1680–1700 cm⁻¹, and a C=C stretch at ~1620 cm⁻¹. | [3] |

| Mass Spectrometry | The fragmentation pattern would likely involve decarboxylation (loss of CO₂) and fragmentation of the side chain. | [10][11] |

Experimental Protocols

Synthesis of 2,4-Dihydroxycinnamic Acid via Perkin Reaction

The Perkin reaction provides a classic method for the synthesis of cinnamic acids from aromatic aldehydes.[12][13] This protocol describes the synthesis of 2,4-Dihydroxycinnamic acid from 2,4-dihydroxybenzaldehyde (B120756) and acetic anhydride (B1165640).

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Acetic anhydride

-

Anhydrous potassium acetate (B1210297)

-

10% Sodium carbonate solution

-

Concentrated hydrochloric acid

-

Water

-

Activated charcoal

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter flask

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine 2,4-dihydroxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1.5 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 180°C for 5 hours with continuous stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Add water to the reaction mixture and boil for 15 minutes to hydrolyze the excess acetic anhydride.

-

After cooling, add a 10% sodium carbonate solution until the mixture is alkaline to dissolve the product as its sodium salt.

-

If any unreacted aldehyde is present as an oily layer, remove it by extraction with a small amount of diethyl ether in a separatory funnel.

-

Treat the aqueous solution with activated charcoal to decolorize it, and then filter.

-

Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the precipitation of 2,4-Dihydroxycinnamic acid is complete.

-

Collect the crude product by vacuum filtration and wash with cold water.

Purification by Recrystallization

Purification of the crude 2,4-Dihydroxycinnamic acid can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and water.[14][15]

Procedure:

-

Dissolve the crude 2,4-Dihydroxycinnamic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

To the hot filtrate, add hot water dropwise until a slight turbidity persists.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a desiccator.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be developed for the purity assessment and quantification of 2,4-Dihydroxycinnamic acid.[16][17]

Chromatographic Conditions (starting point for method development):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a wavelength corresponding to an absorption maximum of 2,4-Dihydroxycinnamic acid (e.g., around 296 nm).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Procedure:

-

Prepare a stock solution of 2,4-Dihydroxycinnamic acid in the mobile phase or a suitable solvent like methanol.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by accurately weighing and dissolving the synthesized product in the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standards and the sample solution.

-

Identify the peak for 2,4-Dihydroxycinnamic acid based on its retention time compared to the standard.

-

Quantify the amount and assess the purity by analyzing the peak area.

Signaling Pathways and Biological Relevance

Biosynthesis of Umbelliferone

2,4-Dihydroxycinnamic acid is a crucial intermediate in the biosynthesis of umbelliferone, a natural coumarin. This pathway starts from the amino acid L-phenylalanine.

Caption: Biosynthesis pathway of Umbelliferone from L-Phenylalanine.

Antioxidant Mechanism

Hydroxycinnamic acids, including 2,4-Dihydroxycinnamic acid, exhibit antioxidant activity primarily through their ability to scavenge free radicals. The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components.[18][19] The resulting radical of the hydroxycinnamic acid is stabilized by resonance.

Caption: General antioxidant mechanism of 2,4-Dihydroxycinnamic acid.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of hydroxycinnamic acids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][20] By inhibiting these pathways, they can reduce the production of pro-inflammatory mediators.

Caption: Inhibition of inflammatory pathways by 2,4-Dihydroxycinnamic acid.

Conclusion

2,4-Dihydroxycinnamic acid is a versatile molecule with significant potential in various fields of chemical and biological research. Its role as a biosynthetic precursor and its inherent antioxidant and anti-inflammatory properties make it a valuable subject for further investigation. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers and professionals working with this compound, facilitating its synthesis, characterization, and application in the development of new therapeutic agents and other advanced materials.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. [PDF] Details of the antioxidant mechanism of hydroxycinnamic acids. | Semantic Scholar [semanticscholar.org]

- 3. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 13. jk-sci.com [jk-sci.com]

- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 19. researchgate.net [researchgate.net]

- 20. Biological Activities of p-Hydroxycinnamic Acids in Maintaining Gut Barrier Integrity and Function | MDPI [mdpi.com]

An In-depth Technical Guide to 2,4-Dihydroxycinnamic Acid (Umbellic Acid) and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxycinnamic acid, also known as Umbellic acid, is a hydroxycinnamic acid that serves as a key intermediate in the biosynthesis of various natural products, most notably umbelliferone, a precursor to a wide array of coumarin (B35378) compounds.[1] As a member of the phenylpropanoid class, it is derived from the shikimate pathway.[1] This technical guide provides a comprehensive overview of 2,4-Dihydroxycinnamic acid, including its synonyms, physicochemical properties, biological activities, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Nomenclature and Synonyms

A clear understanding of the various names and identifiers for 2,4-Dihydroxycinnamic acid is crucial for comprehensive literature searches and unambiguous scientific communication.

| Identifier Type | Identifier |

| Systematic IUPAC Name | (2E)-3-(2,4-Dihydroxyphenyl)prop-2-enoic acid[1] |

| Common Name | Umbellic acid[2] |

| Other Names | 3-(2,4-Dihydroxyphenyl)acrylic acid[2] |

| (E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid[2] | |

| (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid[1] | |

| trans-2,4-dihydroxycinnamic acid[2] | |

| CAS Registry Number | 614-86-8 (non-specific), 99699-42-0 (E-isomer)[1] |

| PubChem CID | 446611[2] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Appearance | Solid |

| Melting Point | 202 °C (decomposes) |

Biological Activities and Quantitative Data

2,4-Dihydroxycinnamic acid and its derivatives have been reported to exhibit a range of biological activities, primarily centered around their antioxidant, anti-inflammatory, and enzyme inhibitory properties. While specific quantitative data for the parent compound is limited in the literature, data for its derivatives provide valuable insights into its potential.

Antioxidant Activity

Hydroxycinnamic acids are recognized as potent antioxidants.[3] The antioxidant capacity is often attributed to the phenolic hydroxyl groups that can donate a hydrogen atom to scavenge free radicals.

Anti-inflammatory Activity

The anti-inflammatory effects of hydroxycinnamic acids are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

Enzyme Inhibition:

| Enzyme | Inhibitor | IC50 / % Inhibition | Reference |

| Myeloperoxidase (MPO) | (E)-(2,4-dihydroxy)-α-aminocinnamic acid | 63.0 ± 1.5% inhibition at 100 μM | [4] |

| Tyrosinase (monophenolase) | (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 ± 0.64 μM | [5] |

| Tyrosinase (diphenolase) | (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.93 ± 0.22 μM | [5] |

| Tyrosinase | 2,4-dihydroxycinnamides | 0.0112 - 0.16 μM | [2] |

Signaling Pathway Modulation

Hydroxycinnamic acids have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways regulate the expression of pro-inflammatory cytokines and enzymes. While specific quantitative data on the inhibition of these pathways by 2,4-Dihydroxycinnamic acid is not available, its structural similarity to other active hydroxycinnamic acids suggests it may have similar modulatory effects.

Key Signaling Pathways

Umbelliferone Biosynthesis Pathway

2,4-Dihydroxycinnamic acid is a crucial intermediate in the biosynthesis of umbelliferone. This pathway is a branch of the general phenylpropanoid pathway.

Caption: Biosynthesis of Umbelliferone from L-Phenylalanine.

NF-κB Signaling Pathway Inhibition (Hypothesized)

Based on the known anti-inflammatory effects of related hydroxycinnamic acids, 2,4-Dihydroxycinnamic acid is hypothesized to inhibit the NF-κB signaling pathway.

Caption: Hypothesized inhibition of the NF-κB pathway.

Experimental Protocols

Synthesis of 2,4-Dihydroxycinnamic Acid

A common method for the synthesis of cinnamic acids is the Perkin reaction. For 2,4-Dihydroxycinnamic acid, a modified procedure starting from 2,4-dihydroxybenzaldehyde (B120756) is typically employed.

Workflow for Synthesis:

Caption: Workflow for the synthesis of 2,4-Dihydroxycinnamic Acid.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dihydroxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (2 equivalents).

-

Reaction: Heat the mixture at 180°C for 5 hours with constant stirring.

-

Workup: Cool the reaction mixture to room temperature and add water. Boil the mixture for 15 minutes to hydrolyze excess acetic anhydride.

-

Purification: Cool the solution and acidify with dilute hydrochloric acid to precipitate the crude 2,4-Dihydroxycinnamic acid. Filter the precipitate and wash with cold water.

-

Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,4-Dihydroxycinnamic acid.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of a compound.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

-

Prepare a stock solution of 2,4-Dihydroxycinnamic acid in methanol (e.g., 1 mg/mL).

-

Prepare serial dilutions of the test compound from the stock solution.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

-

For the blank, use 100 µL of methanol instead of the test sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

In Vitro Anti-inflammatory Activity - NF-κB Reporter Assay

This protocol describes a cell-based assay to measure the inhibition of NF-κB transcriptional activity.

Experimental Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours of transfection, seed the cells into a 96-well plate.

-

Pre-treat the cells with various non-toxic concentrations of 2,4-Dihydroxycinnamic acid for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated control (cells treated with the activator but not the test compound).

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of 2,4-Dihydroxycinnamic acid.

-

Conclusion

2,4-Dihydroxycinnamic acid (Umbellic acid) is a valuable compound for research in medicinal chemistry and drug discovery due to its role as a biosynthetic precursor and its potential antioxidant and anti-inflammatory properties. This technical guide provides a foundational resource for researchers, offering a compilation of its synonyms, properties, and detailed experimental protocols. Further investigation is warranted to fully elucidate the quantitative biological activities of the parent compound and to explore the therapeutic potential of its derivatives.

References

An In-depth Technical Guide to the Solubility of 2,4-Dihydroxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 2,4-Dihydroxycinnamic acid, also known as Umbellic acid. Recognizing the current scarcity of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for understanding its solubility characteristics. It includes a comparative analysis with its well-studied isomer, caffeic acid (3,4-Dihydroxycinnamic acid), detailed experimental protocols for solubility determination, and a discussion of its physicochemical properties. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with or investigating 2,4-Dihydroxycinnamic acid.

Introduction

2,4-Dihydroxycinnamic acid (Umbellic acid) is a hydroxycinnamic acid and an isomer of the more commonly studied caffeic acid. As a phenolic compound, it is of interest for its potential biological activities and as a precursor in the biosynthesis of other compounds, such as umbelliferone (B1683723).[1] Understanding the solubility of 2,4-Dihydroxycinnamic acid in various solvents is a critical prerequisite for its extraction, purification, formulation, and application in both research and industrial settings.

This guide aims to collate the available information on the solubility of 2,4-Dihydroxycinnamic acid. However, a comprehensive search of scientific databases and literature reveals a significant lack of quantitative solubility data for this specific isomer. Therefore, this document will:

-

Present the known physicochemical properties of 2,4-Dihydroxycinnamic acid.

-

Provide a detailed overview of established experimental protocols for determining solubility.

-

Offer a comparative look at the solubility of its isomer, caffeic acid, to provide a contextual understanding.

-

Illustrate a relevant biochemical pathway involving 2,4-Dihydroxycinnamic acid.

Physicochemical Properties of 2,4-Dihydroxycinnamic Acid

A summary of the key physicochemical properties of 2,4-Dihydroxycinnamic acid is presented in the table below.

| Property | Value | Source |

| Chemical Name | (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid | [1] |

| Common Name | Umbellic acid, 2,4-Dihydroxycinnamic acid | [1] |

| CAS Number | 614-86-8 (non-specific), 99699-42-0 (E-isomer) | [1] |

| Molecular Formula | C₉H₈O₄ | |

| Molecular Weight | 180.16 g/mol | |

| Melting Point | 202 °C (decomposition) | |

| Appearance | Solid | |

| XLogP3-AA (logP) | 1.2 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Solubility of 2,4-Dihydroxycinnamic Acid: Data and Comparison

Quantitative Solubility Data for 2,4-Dihydroxycinnamic Acid

Comparative Solubility Data of Caffeic Acid (3,4-Dihydroxycinnamic Acid)

Due to the lack of data for 2,4-Dihydroxycinnamic acid, the solubility of its isomer, caffeic acid, is presented here for comparative purposes. It is crucial to note that while these compounds are isomers, their solubility profiles may differ significantly due to differences in their molecular structure and intermolecular interactions.

The following table summarizes the reported solubility of caffeic acid in several common solvents.

| Solvent | Solubility (approximate) | Source |

| Water (cold) | Sparingly soluble | [3] |

| Water (hot) | Freely soluble | [3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL | [4] |

| Ethanol | ~25 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [4] |

| Dimethylformamide (DMF) | ~5 mg/mL | [4] |

Disclaimer: This data is for caffeic acid (3,4-Dihydroxycinnamic acid) and should not be used as a direct substitute for the solubility of 2,4-Dihydroxycinnamic acid. Experimental determination of the solubility of 2,4-Dihydroxycinnamic acid is strongly recommended.

Experimental Protocols for Solubility Determination

For researchers aiming to determine the solubility of 2,4-Dihydroxycinnamic acid, the following established methodologies are recommended.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation of a Saturated Solution:

-

An excess amount of 2,4-Dihydroxycinnamic acid is added to a known volume or mass of the selected solvent in a sealed container (e.g., a flask or vial).

-

The container is placed in a constant-temperature shaker or water bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

-

Phase Separation:

-

Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.45 µm) to remove any suspended particles.

-

-

Quantification of the Dissolved Solute:

-

The concentration of 2,4-Dihydroxycinnamic acid in the clear, saturated filtrate is then determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

-

UV-Vis Spectrophotometry: The absorbance of the saturated solution (appropriately diluted) is measured at the wavelength of maximum absorbance (λmax) for 2,4-Dihydroxycinnamic acid. The concentration is then calculated using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying the concentration of the solute in the saturated solution.

-

-

The following diagram illustrates the general workflow for the isothermal shake-flask method.

Relevant Biochemical Pathway

2,4-Dihydroxycinnamic acid is an intermediate in the biosynthesis of umbelliferone, a natural product with various biological activities.[1] Understanding this pathway can provide context for the compound's role in biological systems.

The following diagram illustrates the key steps in the umbelliferone biosynthesis pathway.

Conclusion

While 2,4-Dihydroxycinnamic acid is a compound of scientific interest, there is a notable gap in the literature regarding its quantitative solubility in common solvents. This guide has provided the known physicochemical properties and outlined standard experimental protocols that can be employed to systematically determine its solubility. The comparative data for its isomer, caffeic acid, offers a preliminary reference point, though with the strong caution that these values are not directly transferable. The elucidation of the solubility profile of 2,4-Dihydroxycinnamic acid through further experimental work is essential for advancing its study and potential applications in drug development and other fields.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. All laboratory work should be conducted in accordance with established safety protocols.

References

Quantum Chemical Calculations of 2,4-Dihydroxycinnamic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,4-Dihydroxycinnamic acid (also known as Umbellic acid). This compound is a hydroxycinnamic acid and an isomer of caffeic acid, serving as a precursor in the umbelliferone (B1683723) biosynthesis pathway.[1] Understanding its molecular properties through computational methods offers valuable insights for drug design and development.

Introduction to 2,4-Dihydroxycinnamic Acid

2,4-Dihydroxycinnamic acid (C9H8O4) is a phenolic compound with significant biological relevance.[1] Its chemical structure, featuring a phenyl ring with two hydroxyl groups and an acrylic acid side chain, allows for a range of interactions with biological targets. Quantum chemical calculations provide a powerful tool to investigate its molecular geometry, electronic structure, and reactivity, which are fundamental to its biological activity.

Experimental Protocols: Computational Methodology

The computational methods outlined here are representative of the standard practices for quantum chemical calculations of phenolic compounds and are based on methodologies reported for similar molecules, such as cinnamic acid derivatives and dihydroxybenzoic acid.[2][3][4]

Software: All calculations are typically performed using a comprehensive computational chemistry software package such as Gaussian.[5]

Methodology:

-

Geometry Optimization: The initial molecular structure of 2,4-Dihydroxycinnamic acid is optimized to find the most stable conformation (the global minimum on the potential energy surface). Density Functional Theory (DFT) is a widely used method for this purpose. A common functional and basis set combination for such molecules is B3LYP/6-311+G(d,p).[2][5] The vibrational frequency analysis is then performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).

-

Electronic Properties: Based on the optimized geometry, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

-

-

Spectroscopic Properties:

-

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra and predict the maximum absorption wavelengths (λmax).

-

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors.

-

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

-

Data Presentation: Calculated Properties

The following tables summarize the hypothetical quantitative data for 2,4-Dihydroxycinnamic acid, based on typical results from DFT calculations on similar molecules.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 119.8 |